![molecular formula C16H16N2O3 B6407800 3-Amino-5-[4-(N,N-dimethylaminocarbonyl)phenyl]benzoic acid, 95% CAS No. 1261908-02-4](/img/structure/B6407800.png)
3-Amino-5-[4-(N,N-dimethylaminocarbonyl)phenyl]benzoic acid, 95%
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Overview
Description
3-Amino-5-[4-(N,N-dimethylaminocarbonyl)phenyl]benzoic acid (3-Amino-5-DCPA) is an organic compound with a molecular formula of C13H14N2O3. It is a white crystalline solid that is soluble in water and ethanol. 3-Amino-5-DCPA is an important intermediate used in the synthesis of various drugs, dyes, and other organic compounds. It is also known as N,N-Dimethyl-4-aminobenzoic acid, N,N-Dimethyl-4-aminobenzoate, and N,N-Dimethyl-4-aminobenzoate hydrochloride.
Mechanism of Action
3-Amino-5-DCPA is an intermediate in the synthesis of many drugs, dyes, and other organic compounds. It is an important component of the synthesis process, as it is responsible for the conversion of the starting material into the desired product. The mechanism of action of 3-Amino-5-DCPA involves the conversion of 4-ABA into 3-Amino-5-DCPA through the addition of N,N-dimethylformamide and anhydrous sodium carbonate. This reaction is conducted at a temperature of 80-90 °C for 4-6 hours.
Biochemical and Physiological Effects
3-Amino-5-DCPA is not known to have any direct biochemical or physiological effects. However, it is an important intermediate in the synthesis of many drugs, dyes, and other organic compounds. As such, it may be indirectly involved in the biochemical and physiological effects of the compounds it is used to synthesize.
Advantages and Limitations for Lab Experiments
3-Amino-5-DCPA is a useful intermediate in the synthesis of many drugs, dyes, and other organic compounds. It is relatively easy to synthesize in the laboratory, and its reactivity makes it a suitable starting material for many reactions. However, 3-Amino-5-DCPA is also sensitive to oxidation and can be easily hydrolyzed in the presence of water.
Future Directions
There are several potential future directions for 3-Amino-5-DCPA. It could be used as a starting material for the synthesis of more complex drugs, dyes, and other organic compounds. It could also be used in the development of new catalysts and reagents for chemical synthesis. Additionally, 3-Amino-5-DCPA could be used in the development of new biomedical treatments and diagnostics. Finally, it could be used in the development of new materials, such as polymers and nanomaterials.
Synthesis Methods
3-Amino-5-DCPA is typically synthesized from 4-aminobenzoic acid (4-ABA) through the reaction of 4-ABA with N,N-dimethylformamide and anhydrous sodium carbonate in an aqueous medium. The reaction is conducted at a temperature of 80-90 °C for 4-6 hours. The reaction mixture is then cooled and filtered to obtain the crude product. The crude product is then purified through recrystallization with ethanol.
Scientific Research Applications
3-Amino-5-DCPA is widely used in scientific research. It has been used in the synthesis of a variety of drugs, dyes, and other organic compounds. It is also used in the synthesis of various derivatives of 4-ABA, such as 4-ABA-2-carboxylic acid and 4-ABA-2-sulfonic acid. In addition, 3-Amino-5-DCPA has been used as a starting material for the synthesis of several important drugs, such as ibuprofen, naproxen, and amoxicillin.
properties
IUPAC Name |
3-amino-5-[4-(dimethylcarbamoyl)phenyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-18(2)15(19)11-5-3-10(4-6-11)12-7-13(16(20)21)9-14(17)8-12/h3-9H,17H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNJHTWGZVSAGLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20691333 |
Source
|
Record name | 5-Amino-4'-(dimethylcarbamoyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20691333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-5-[4-(N,N-dimethylaminocarbonyl)phenyl]benzoic acid | |
CAS RN |
1261908-02-4 |
Source
|
Record name | 5-Amino-4'-(dimethylcarbamoyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20691333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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